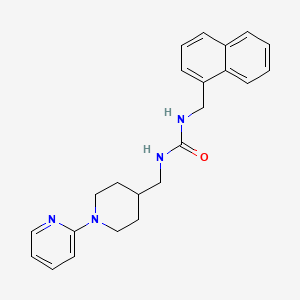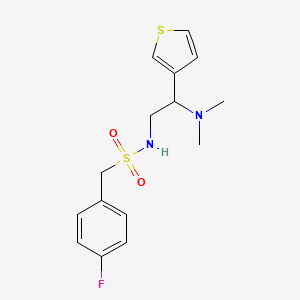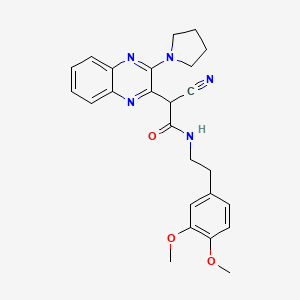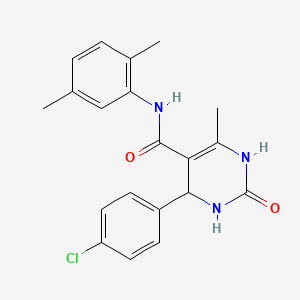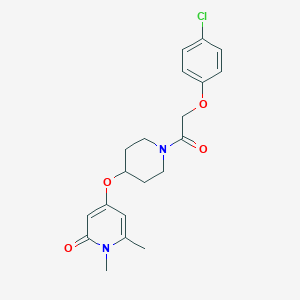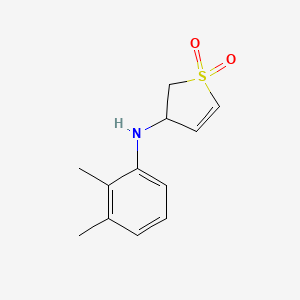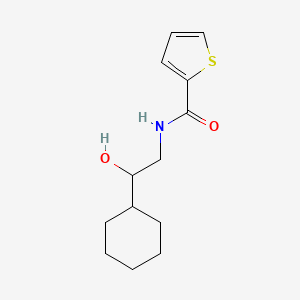
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide”, also known as CTH, is a synthetic compound that has gained attention in recent years due to its potential therapeutic and industrial applications. CTH belongs to the class of thiophene derivatives, which have been extensively studied for their biological and pharmacological properties .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives, such as CTH, have a similar structure but with additional functional groups attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Dearomatising Cyclisation : Thiophene carboxamides, including variants of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide, undergo dearomatising cyclisation when treated with lithium diisopropylamide (LDA). This process leads to rearrangements that transform the dearomatised products into pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden et al., 2004).
Camps Cyclization : N-(2-Acylaryl)benzamides and analogous N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides undergo Camps cyclization to form various quinolin-4(1H)-ones. This transformation is a significant application in organic synthesis (Mochalov et al., 2016).
Samarium Diiodide Promoted Reactions : Thiophene-2-carboxylate reacts with ketones in the presence of samarium diiodide, leading to the formation of diols. These reactions are significant for synthesizing polysubstituted thiophenes and benzothiophenes, which have applications in materials science (Yang et al., 2002).
Biomedical Applications
Antibacterial Activity : Some derivatives of thiophene-2-carboxamide, including N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, have been studied for their antimicrobial activity. These compounds have shown effectiveness against various microorganisms, indicating potential use in developing new antimicrobial agents (Cakmak et al., 2022).
Cell Growth Effects : N-Glycosyl-thiophene-2-carboxamides have been synthesized and assessed for their effects on DNA synthesis in endothelial cells and on the growth of synoviocytes. Their activity suggests potential applications in the field of cancer research or tissue engineering (Rawe et al., 2006).
Material Science
- Fluorescence Quenching Studies : Studies on the fluorescence quenching of certain carboxamide derivatives, like ENCTTTC, by aniline and carbon tetrachloride in different solvents, have applications in understanding the mechanisms of fluorescence in organic compounds. This knowledge can be applied in designing materials for optical and electronic devices (Patil et al., 2012).
Mécanisme D'action
Orientations Futures
Thiophene-based analogs, including CTH, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions may include further exploration of the biological activities of CTH and its potential therapeutic applications.
Propriétés
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-11(10-5-2-1-3-6-10)9-14-13(16)12-7-4-8-17-12/h4,7-8,10-11,15H,1-3,5-6,9H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZABVORUIQFIPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

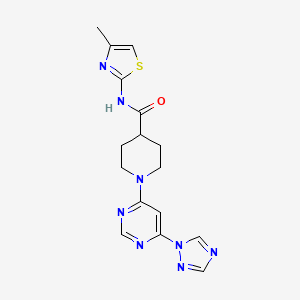

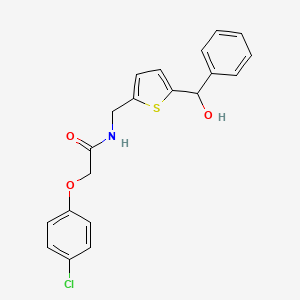
![4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2378431.png)
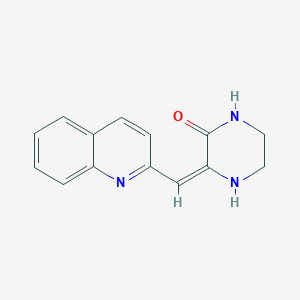
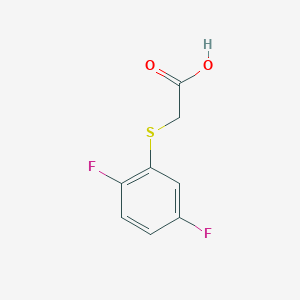

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2378438.png)
